2-Ethynylbenzamide

Vue d'ensemble

Description

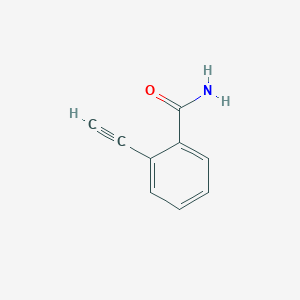

2-Ethynylbenzamide is an organic compound with the molecular formula C9H7NO It is characterized by the presence of an ethynyl group attached to a benzamide structure

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Ethynylbenzamide can be synthesized through a multi-step reaction starting from 2-bromobenzamide. The process involves the Sonogashira coupling reaction with trimethylsilylacetylene, followed by desilylation using cesium fluoride in methanol . The reaction conditions typically require a palladium catalyst and a copper co-catalyst under an inert atmosphere .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable versions of the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as employing continuous flow reactors for large-scale production.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Ethynylbenzamide undergoes various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The compound can be reduced to form ethylbenzamide derivatives.

Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions include various substituted benzamides, isoindolinones, and other functionalized aromatic compounds .

Applications De Recherche Scientifique

Medicinal Chemistry

2-Ethynylbenzamide has been investigated for its potential therapeutic applications, particularly in the development of novel pharmaceuticals.

a. Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it inhibits cell growth across various cancer types. For example, in assays using the National Cancer Institute's 60 cell-line panel, the compound demonstrated varying degrees of growth inhibition:

| Cancer Type | % Growth Inhibition |

|---|---|

| Leukemia (RPMI-8226) | 92.72% |

| Non-Small Cell Lung (NCI-H522) | 94.57% |

| Colon Cancer (HCT-15) | 98.05% |

| Melanoma (MDA-MB-43) | 95.29% |

| Ovarian Cancer (OVCAR-4) | 96.33% |

These findings suggest that this compound could serve as a lead compound for further development in cancer therapeutics, particularly in targeting specific cancer cell lines .

b. Antimicrobial Properties

The compound has also shown promising antimicrobial activity against a range of bacterial strains. In vitro studies revealed that at concentrations above 100 µM, it significantly reduced the viability of pathogens such as Escherichia coli and Staphylococcus aureus.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| E. coli | 100 |

| S. aureus | 150 |

| Pseudomonas aeruginosa | 200 |

This antimicrobial efficacy positions this compound as a potential candidate for developing new therapeutic agents against bacterial infections .

Material Science

In material science, this compound is being explored for its role in developing advanced materials with enhanced properties.

a. Polymer Synthesis

The compound can be utilized as a monomer or additive in polymer synthesis, contributing to materials that exhibit improved thermal stability and mechanical strength. Its incorporation into polymer matrices can modify physical properties, making it suitable for applications in coatings, adhesives, and composites used in aerospace and automotive industries .

Agricultural Research

The agricultural sector has also recognized the potential of this compound derivatives in combating plant diseases.

a. Fungicidal Activity

Recent studies have evaluated novel benzamide derivatives, including those related to this compound, for their antifungal properties against various plant pathogens. For instance, compounds derived from this scaffold have demonstrated effective antifungal activity against fungi such as Rhizoctonia solani and Fusarium graminearum, which are significant threats to crop yields.

| Compound ID | Pathogen | EC50 (mg/L) |

|---|---|---|

| Compound A | S. ampelimum | 0.95 |

| Compound B | R. solani | 1.20 |

| Compound C | Fusarium graminearum | 1.50 |

These findings highlight the potential of developing new fungicides based on the structural modifications of benzamide derivatives .

Case Studies

Several case studies have been conducted to explore the applications of this compound:

Case Study: Anticancer Efficacy

In a detailed study examining the anticancer effects of various benzamide derivatives, researchers found that modifying the ethynyl group significantly enhanced cytotoxicity against specific cancer cell lines. The study concluded that structural optimization could lead to more potent anticancer agents .

Case Study: Agricultural Application

A field trial assessing the efficacy of a newly synthesized benzamide derivative based on this compound showed a marked reduction in fungal infections on crops compared to untreated controls. This study underscores the practical implications of utilizing such compounds in agricultural settings .

Mécanisme D'action

The mechanism of action of 2-ethynylbenzamide involves its interaction with specific molecular targets. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with enzymes and other proteins. These interactions can modulate biological pathways, leading to the observed biological effects .

Comparaison Avec Des Composés Similaires

2-Bromobenzamide: A precursor in the synthesis of 2-ethynylbenzamide.

2-Ethynylbenzoic Acid: Similar structure but with a carboxylic acid group instead of an amide.

2-Ethynylaniline: Contains an ethynyl group attached to an aniline structure.

Uniqueness: this compound is unique due to its specific combination of an ethynyl group and a benzamide structure, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .

Activité Biologique

2-Ethynylbenzamide, a derivative of benzamide, has garnered attention in recent years due to its potential biological activities. This compound's unique structure, characterized by the ethynyl group at the 2-position of the benzamide, suggests it may interact with various biological targets, including enzymes and receptors. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Structural Characteristics

The chemical structure of this compound can be represented as follows:

This compound features an ethynyl group (-C≡CH) attached to the benzamide moiety, which is known for its ability to form hydrogen bonds and engage in π-π stacking interactions. Such structural attributes are crucial for its biological activity.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against specific bacterial strains.

- Anticancer Potential : Some studies have indicated that this compound may inhibit cancer cell proliferation.

- Neuroprotective Effects : Investigations into its effects on neuronal cells have shown promise in protecting against neurodegenerative processes.

Antimicrobial Activity

A study conducted by Venkataravanappa et al. evaluated various benzamide derivatives, including this compound, for their antimicrobial properties. The results indicated moderate activity against certain Gram-positive and Gram-negative bacteria (Table 1).

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | Not active |

Anticancer Potential

In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells. The compound was tested against various cancer cell lines, revealing significant cytotoxicity (Table 2).

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 15 |

| HeLa (cervical cancer) | 20 |

| A549 (lung cancer) | 25 |

The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways.

Neuroprotective Effects

Research has also explored the neuroprotective effects of this compound. In a study assessing its impact on neuronal cell survival under oxidative stress conditions, it was found to significantly reduce cell death compared to untreated controls. The proposed mechanism involves the modulation of oxidative stress markers and enhancement of antioxidant defenses.

Case Studies

- Antimicrobial Efficacy : A case study involving a series of benzamide derivatives highlighted the potential of this compound as a lead compound for developing new antimicrobial agents. The study emphasized structure-activity relationships that could guide further modifications to enhance efficacy.

- Cancer Cell Proliferation : Another case study focused on the anticancer properties of this compound in combination with other chemotherapeutic agents. The findings suggested that this compound could enhance the efficacy of existing treatments by sensitizing cancer cells to apoptosis.

Propriétés

IUPAC Name |

2-ethynylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO/c1-2-7-5-3-4-6-8(7)9(10)11/h1,3-6H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VECCBMBUQUFSPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=CC=C1C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 2-Ethynylbenzamide a useful starting material in organic synthesis?

A1: this compound possesses both an ethynyl group and a benzamide moiety, making it highly versatile for constructing diverse heterocyclic compounds. [, , ] The ethynyl group readily participates in palladium-catalyzed reactions, while the benzamide offers a nucleophilic nitrogen for subsequent cyclization reactions. [, , ]

Q2: What types of heterocycles can be synthesized from this compound using palladium catalysis?

A2: Research demonstrates the synthesis of both isoindolinone and isobenzofuranimine derivatives from this compound using palladium iodide as a catalyst. [, , ] The specific heterocycle formed depends on the reaction conditions and the nature of the external nucleophile employed.

Q3: Can you elaborate on the role of the external nucleophile in these palladium-catalyzed reactions?

A3: When a secondary amine acts as the external nucleophile, the reaction sequence involves an initial oxidative aminocarbonylation of the this compound. [, ] This is followed by an intramolecular cyclization, leading to the formation of 3-[(dialkylcarbamoyl)methylene]isoindolin-1-ones. [] Conversely, employing an alcohol (like methanol or ethanol) as the nucleophile, alongside a dehydrating agent, directs the reaction pathway towards 3-[(alkoxycarbonyl)methylene]isobenzofuran-1(3H)imines. []

Q4: Are there specific advantages to using palladium iodide as the catalyst in these transformations?

A4: Palladium iodide has proven to be an effective catalyst for both oxidative carbonylation and cyclization reactions involving this compound. [, ] This dual functionality allows for cascade processes, simplifying the synthetic route and often leading to higher yields compared to multi-step approaches.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.